molecular formula C6H12N2O3 B1643019 H-N-Me-Gln-OH CAS No. 862504-01-6

H-N-Me-Gln-OH

Cat. No.: B1643019
CAS No.: 862504-01-6
M. Wt: 160.17 g/mol
InChI Key: KSZFSNZOGAXEGH-UHFFFAOYSA-N
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Description

H-N-Methyl-L-Glutamine-OH: is a derivative of the amino acid glutamine, where the amine group is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-N-Methyl-L-Glutamine-OH typically involves the methylation of L-glutamine. One common method is the reductive amination of L-glutamine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure the selective methylation of the amine group.

Industrial Production Methods

Industrial production of H-N-Methyl-L-Glutamine-OH can be scaled up using similar synthetic routes. The process involves:

    Fermentation: Producing L-glutamine through microbial fermentation.

    Methylation: Using formaldehyde and a reducing agent in large-scale reactors.

    Purification: Employing techniques such as crystallization and chromatography to obtain high-purity .

Chemical Reactions Analysis

Types of Reactions

H-N-Methyl-L-Glutamine-OH: can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of demethylated or fully reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

H-N-Methyl-L-Glutamine-OH: has several applications in scientific research:

    Biochemistry: Used as a substrate in enzymatic studies to understand the role of methylated amino acids.

    Pharmaceuticals: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.

    Medicine: Explored for its role in metabolic pathways and potential therapeutic effects in neurological disorders.

    Industry: Utilized in the synthesis of specialized polymers and materials.

Mechanism of Action

The mechanism of action of H-N-Methyl-L-Glutamine-OH involves its interaction with specific enzymes and receptors in the body. The methylation of the amine group can affect the compound’s binding affinity and activity. It may act on molecular targets such as glutamine transporters and enzymes involved in amino acid metabolism, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

H-N-Methyl-L-Glutamine-OH: can be compared with other methylated amino acids and glutamine derivatives:

    N-Methyl-L-Glutamic Acid: Similar in structure but with different functional groups, affecting its reactivity and applications.

    L-Glutamine: The parent compound, which lacks the methyl group, leading to different biochemical properties and uses.

    N-Methyl-L-Alanine: Another methylated amino acid with distinct biological roles and chemical behavior.

List of Similar Compounds

  • N-Methyl-L-Glutamic Acid
  • L-Glutamine
  • N-Methyl-L-Alanine
  • N-Methyl-L-Serine

These comparisons highlight the unique properties of H-N-Methyl-L-Glutamine-OH and its potential advantages in various applications.

Properties

IUPAC Name

5-amino-2-(methylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZFSNZOGAXEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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